molecular formula C10H11ClN2O5S B7776827 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID

2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID

Cat. No.: B7776827
M. Wt: 306.72 g/mol
InChI Key: PHZPBSRZFODIMD-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID is a chemical compound with the molecular formula C10H11ClN2O5S It is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl group, which is further connected to a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID typically involves the reaction of 4-chlorobenzenesulfonyl chloride with glycylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine

Uniqueness

2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID is unique due to the presence of the glycylglycine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific structural feature.

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O5S/c11-7-1-3-8(4-2-7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZPBSRZFODIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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